molecular formula C8H14N2O B13071202 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Cat. No.: B13071202
M. Wt: 154.21 g/mol
InChI Key: PXQBPOCYTIGOHO-UHFFFAOYSA-N
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Description

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol typically involves the reaction of 1H-pyrazole with 2-methyl-1-butanol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the pyrazole to the alcohol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a butanol moiety allows for versatile reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-1-(1H-pyrazol-4-yl)butan-1-ol

InChI

InChI=1S/C8H14N2O/c1-3-6(2)8(11)7-4-9-10-5-7/h4-6,8,11H,3H2,1-2H3,(H,9,10)

InChI Key

PXQBPOCYTIGOHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CNN=C1)O

Origin of Product

United States

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